2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile
Description
Contextual Significance within Nitrogen-Containing Heterocyclic Synthesis
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs featuring these ring systems. nih.govrsc.org The pyridine (B92270) nucleus, in particular, is a privileged structure due to its ability to engage in hydrogen bonding and other non-covalent interactions, which can enhance the pharmacokinetic properties of drug candidates. nih.gov
The significance of 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile lies in its potential as a versatile precursor for the construction of more complex nitrogen-containing heterocyclic systems. The inherent reactivity of its functional groups allows for a variety of chemical transformations. For instance, the ketone and nitrile moieties can participate in cyclization reactions to form fused ring systems. The pyridine ring itself can be a target for functionalization or can influence the reactivity of the side chain.
The synthesis of substituted pyridines and other nitrogen heterocycles often involves multi-component reactions or the cyclization of acyclic precursors. nih.gov γ-Ketonitriles, such as the subject compound, are valuable building blocks in these strategies. They can undergo intramolecular cyclization or react with other reagents to afford a diverse range of heterocyclic structures. For example, the reaction of β-ketonitriles with aldehydes and other reagents is a well-established method for synthesizing pyridines and other heterocycles. nih.gov By extension, the γ-keto functionality in this compound provides a handle for similar cyclization strategies, leading to the formation of novel and potentially bioactive molecules.
Theoretical Frameworks for Pyridine-Derived Butanenitriles in Synthetic Design
The synthetic utility of pyridine-derived butanenitriles like this compound is underpinned by several key theoretical concepts in organic chemistry. These frameworks help in understanding the reactivity of the molecule and in designing synthetic routes to target compounds.
Electronic Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an electron-deficient aromatic system. nih.gov This electronic characteristic influences the reactivity of the attached butanenitrile side chain. The pyridine ring acts as an electron-withdrawing group, which can affect the acidity of the α-protons to the nitrile and ketone groups, as well as the susceptibility of the carbonyl carbon to nucleophilic attack. Theoretical studies on pyridine and its derivatives have provided insights into their electronic structure and reactivity, which can be extrapolated to understand the behavior of this compound in various chemical reactions. nih.gov
Reactivity of the γ-Ketobutanenitrile Moiety: The presence of both a ketone and a nitrile group in a 1,4-relationship offers a range of synthetic possibilities. Theoretical models can be used to predict the regioselectivity and stereoselectivity of reactions involving these functional groups. For instance, computational studies can help in understanding the transition states of cyclization reactions, allowing for the rational design of catalysts and reaction conditions to favor the formation of a desired product.
Conformational Analysis: The three-dimensional structure of this compound can influence its reactivity. Theoretical calculations can provide information on the preferred conformations of the molecule, which can be crucial for understanding its interaction with reagents and catalysts, particularly in stereoselective synthesis.
A summary of the key physicochemical properties of the parent compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Topological Polar Surface Area (TPSA) | 53.75 Ų |
| LogP | 1.81 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 3 |
This data is computationally derived. chemscene.com
Evolution of Research Themes Pertaining to γ-Ketobutane Nitriles
The field of γ-ketobutane nitriles has seen significant evolution, driven by the continuous demand for new synthetic methodologies in organic and medicinal chemistry.
Early Developments: The synthesis of β-ketonitriles has a long history, with early methods often relying on the acylation of nitriles with esters using strong bases. nih.gov These foundational reactions laid the groundwork for the synthesis of more complex keto-nitriles, including γ-ketobutane nitriles.
Advancements in Synthetic Methods: Over the years, research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of γ-ketobutane nitriles. This includes the use of transition-metal catalysis, organocatalysis, and biocatalysis. researchgate.net For instance, the development of photocatalytic methods for the synthesis of γ-keto nitriles represents a significant advancement towards greener chemistry. researchgate.net The use of readily available starting materials and milder reaction conditions has been a key theme in this evolution.
Expanding Applications in Heterocyclic and Medicinal Chemistry: Initially valued as versatile synthetic intermediates, the research focus on γ-ketobutane nitriles has expanded to explore their direct applications and their role as precursors to biologically active molecules. The nitrile group is recognized as an important functional group in pharmaceuticals, and its incorporation into molecules can lead to improved pharmacokinetic properties. nih.govrsc.org γ-Ketobutane nitriles are now widely used in the synthesis of a variety of heterocyclic compounds, including pyridines, pyrimidines, and lactones, many of which have shown promising biological activities. nih.govresearchgate.net The evolution of research in this area reflects a broader trend in organic chemistry towards the development of synthetic methods that are not only efficient but also enable the rapid generation of molecular diversity for drug discovery and other applications.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-oxo-4-pyridin-3-ylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8(6-11)5-10(13)9-3-2-4-12-7-9/h2-4,7-8H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYMBISHAPEKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CN=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Synthesis of 2 Methyl 4 Oxo 4 Pyridin 3 Yl Butanenitrile
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile, the analysis focuses on the most reactive and synthetically important functionalities: the ketone and the nitrile groups.
Disconnection of Carbon-Carbon Bonds Adjacent to the Ketone Moiety
The ketone group is a central feature of the molecule, and the carbon-carbon bonds on either side of it (α and β to the carbonyl) represent logical points for disconnection.
Disconnection (a): Cα-Cβ Bond: Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group (C3-C4 bond) is a primary retrosynthetic step. This disconnection suggests an acylation reaction. It leads to two synthons: a pyridin-3-yl acyl cation equivalent and a 2-methylpropanenitrile anion. The corresponding chemical equivalents would be an activated nicotinic acid derivative (like an acyl chloride or ester) and the carbanion of propionitrile, respectively. This approach is a classic method for forming β-ketonitriles from esters. nih.gov
Disconnection (b): Pyridyl-Carbonyl Bond: An alternative disconnection involves breaking the bond between the pyridine (B92270) ring and the carbonyl carbon. This pathway points towards a nucleophilic addition of a pyridine-derived organometallic reagent to an electrophilic carbonyl compound. The synthons generated are a 3-pyridyl anion (or its equivalent) and a 2-methyl-4-oxobutanenitrile cation. The practical reagents would be a 3-pyridyl organometallic compound (such as 3-pyridylmagnesium bromide or 3-lithiopyridine) and an appropriately activated derivative of 2-methyl-4-oxobutanenitrile.
These two primary disconnections form the basis for several strategic synthetic routes, leveraging well-known carbonyl chemistry.
Strategic Analysis of the Nitrile Functionality
The nitrile group is a versatile functional group that can be introduced in various ways. In the context of this compound, its placement at the γ-position relative to the pyridine ring suggests a conjugate addition strategy.
Retrosynthetically, this implies that the nitrile and the adjacent methyl group could be introduced together as a single nucleophilic unit. This leads to the disconnection of the C2-C3 bond, identifying an α,β-unsaturated ketone, specifically 1-(pyridin-3-yl)but-2-en-1-one, as a key intermediate (a Michael acceptor). The corresponding nucleophile (Michael donor) would be a cyanide source. This approach falls under the category of Michael addition reactions, a powerful tool for C-C bond formation. researchgate.net
Established Synthetic Routes and Mechanistic Investigations
Building upon the insights from retrosynthetic analysis, several established synthetic methodologies can be applied to construct the target molecule. These routes primarily involve Knoevenagel condensation and Michael addition reactions, which are cornerstones of carbon-carbon bond formation in organic synthesis.
Knoevenagel Condensation-Derived Pathways with Pyridine Aldehyde Precursors
The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. sigmaaldrich.comresearchgate.net While not a direct route to the saturated target molecule, it can be used to generate a crucial unsaturated intermediate.
A plausible pathway begins with nicotinic aldehyde (3-pyridinecarboxaldehyde) and a derivative of propionitrile with an additional activating group, such as ethyl 2-cyanopropanoate. The reaction, typically catalyzed by a base like piperidine (B6355638) or an ammonium salt, would involve the condensation of the aldehyde with the active methylene compound. arkat-usa.org The initial product is a β-hydroxy intermediate, which readily undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com Subsequent chemical modifications, such as conjugate reduction of the double bond and hydrolysis/decarboxylation of the ester group, would be required to arrive at the final this compound structure. This multi-step nature makes it a less direct, though viable, approach.
Michael Addition Approaches to the γ-Keto-nitrile Framework
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is arguably the most direct and efficient strategy for synthesizing the γ-keto-nitrile framework. researchgate.net This reaction creates the C2-C3 bond and establishes the 1,4-dicarbonyl-like relationship in a single step.
The key precursor for this route is an α,β-unsaturated ketone, 1-(pyridin-3-yl)prop-2-en-1-one (3-pyridyl vinyl ketone). This Michael acceptor can be synthesized via several methods, including the aldol condensation of nicotinic aldehyde with acetone followed by dehydration. The Michael donor would be a carbanion derived from a suitable nitrile.
Base-catalyzed Michael additions are widely employed due to their efficiency and the accessibility of various catalysts. researchgate.net In this context, a base is used to deprotonate an activated C-H bond in the Michael donor, generating a nucleophilic carbanion that subsequently attacks the β-carbon of the Michael acceptor.
For the synthesis of the target molecule, the Michael donor would be propionitrile. A strong base is required to deprotonate the α-carbon of propionitrile to generate the necessary carbanion. The reaction proceeds as follows:
Deprotonation: A suitable base abstracts a proton from the α-carbon of propionitrile, forming a resonance-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks the β-carbon of 1-(pyridin-3-yl)prop-2-en-1-one.
Protonation: The resulting enolate intermediate is protonated upon workup to yield the final product, this compound.
A variety of bases can be employed to catalyze this transformation, ranging from classic inorganic bases to modern organic catalysts. The choice of base and reaction conditions can significantly impact the yield and purity of the product.
| Catalyst Type | Examples | Typical Conditions | Reference |
| Inorganic Bases | Metal Alkoxides (e.g., Sodium Ethoxide) | Ethanolic solution, room temperature | researchgate.net |
| Metal Hydroxides, Carbonates | Aqueous or biphasic systems | researchgate.net | |
| Organic Bases | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Organic solvents (e.g., CH3CN, THF) | researchgate.net |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Organic solvents | researchgate.net | |
| Triethylamine (Et3N) | Organic solvents, often requires heating | researchgate.net | |
| Phase-Transfer Catalysts | Quaternary Ammonium Salts | Biphasic systems (e.g., Toluene/Water) | N/A |
This base-catalyzed Michael addition represents a highly convergent and effective method for the synthesis of this compound and related γ-keto-nitriles.
Organocatalytic Michael Additions
The construction of the carbon skeleton of this compound can be envisioned through a Michael addition, a powerful carbon-carbon bond-forming reaction. In an organocatalytic approach, a chiral amine or a bifunctional organocatalyst can be employed to facilitate the conjugate addition of a nucleophile to an α,β-unsaturated precursor.
A plausible synthetic route involves the reaction of 3-vinylpyridine with a carbanion derived from 2-methylpropanenitrile. The reaction would be catalyzed by a chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid, to induce enantioselectivity if a chiral product is desired. The catalyst activates the α,β-unsaturated system towards nucleophilic attack, leading to the formation of the desired γ-ketonitrile scaffold.
While specific literature for the organocatalytic Michael addition leading directly to this compound is not abundant, the principles of asymmetric organocatalysis are well-established for similar transformations. For instance, the addition of α-branched nitriles to enones has been successfully demonstrated using various organocatalysts.
Table 1: Proposed Organocatalysts for Michael Addition
| Catalyst Type | Example Catalyst | Potential Role |
| Chiral Amine | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Enamine/Iminium activation |
| Bifunctional Catalyst | Cinchona alkaloid-derived thiourea | Activation of both nucleophile and electrophile |
Acylation Reactions Involving Pyridine Derivatives
Acylation reactions represent a direct approach to introduce the keto functionality onto a pre-existing pyridine-containing backbone. However, classical Friedel-Crafts acylation is generally not effective for pyridine rings due to the deactivating nature of the nitrogen atom, which can also be acylated. To circumvent this, alternative strategies involving activated pyridine derivatives or specific catalytic systems are necessary.
One potential strategy involves the use of a pre-lithiated pyridine species. For instance, 3-lithiopyridine, generated by halogen-metal exchange from 3-bromopyridine, could react with an appropriate acylating agent, such as a derivative of 2-methyl-4-oxobutanoic acid. This approach, however, requires careful control of reaction conditions to avoid side reactions.
Another possibility is the palladium-catalyzed carbonylation of a 3-halopyridine in the presence of a suitable nitrile-containing coupling partner. This method would assemble the desired structure in a convergent manner.
Multi-Component Reaction (MCR) Strategies for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of this compound, an MCR could potentially assemble the core structure from simple and readily available starting materials.
A hypothetical MCR could involve the condensation of 3-pyridinecarboxaldehyde, an amine (such as ammonia or an ammonium salt), and a β-keto nitrile or a related active methylene compound. The reaction would proceed through a series of tandem reactions, such as Knoevenagel condensation and subsequent cyclization, to afford the substituted pyridine ring. The specific reaction conditions and catalysts would be crucial for directing the reaction towards the desired product.
While a specific MCR for this exact target molecule is not prominently documented, the synthesis of substituted pyridines through MCRs is a well-explored area of research. jlu.edu.cnresearchgate.netacsgcipr.orgresearchgate.net
Table 2: Potential MCR Components and Strategies
| Component 1 | Component 2 | Component 3 | Component 4 | Potential Strategy |
| 3-Pyridinecarboxaldehyde | Malononitrile (B47326) | Methyl Grignard Reagent | - | Grignard addition followed by cyclization |
| 3-Acetylpyridine | 2-Cyanoacetamide | Formaldehyde | Ammonium Acetate | Hantzsch-type pyridine synthesis |
Advanced Synthetic Techniques and Innovations
Modern synthetic chemistry offers a range of advanced catalytic methods that can be applied to the synthesis of this compound, often providing higher efficiency, selectivity, and sustainability.
Catalytic Synthesis Modalities
Transition Metal-Catalyzed Methods
Transition metal catalysis provides powerful tools for the construction and functionalization of heterocyclic compounds. For the synthesis of the target molecule, several palladium- or rhodium-catalyzed reactions could be employed.
One notable approach is a palladium-catalyzed cascade reaction starting from a δ-ketonitrile precursor to form the pyridine ring. smolecule.com This method allows for the direct installation of the 3-pyridyl group. smolecule.com Another strategy involves the rhodium-catalyzed asymmetric hydrogenation of a corresponding pyridyl ketone precursor, which would yield a chiral alcohol that could be subsequently oxidized to the desired ketone. acs.orgacs.orgnih.gov
Table 3: Transition Metal-Catalyzed Reactions for Pyridine Synthesis
| Metal Catalyst | Reaction Type | Starting Materials | Key Features |
| Palladium | Cascade Cyclization | δ-Ketonitrile, Arylboronic acid | Direct formation of the substituted pyridine ring. smolecule.com |
| Rhodium | Asymmetric Hydrogenation | Pyridyl ketone | Access to chiral intermediates with high enantioselectivity. acs.orgacs.orgnih.gov |
Sustainable Organocatalysis and Biocatalysis
In line with the principles of green chemistry, organocatalysis and biocatalysis offer sustainable alternatives to metal-based catalysts.
Sustainable Organocatalysis: Organocatalysis avoids the use of toxic and expensive heavy metals and often proceeds under mild reaction conditions. nih.govresearchgate.net For the synthesis of this compound, an organocatalytic Michael addition, as previously discussed, represents a key sustainable approach. The use of recyclable organocatalysts and solvent-free or aqueous reaction media can further enhance the green credentials of the synthesis.
Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. A biocatalytic approach to this compound could involve the use of a ketoreductase to asymmetrically reduce a diketone precursor, or a transaminase to introduce an amino group that could be later converted to the nitrile. nih.govmdpi.comsemanticscholar.org While direct biocatalytic synthesis of the target molecule is not yet reported, the potential for developing such a process is significant, given the rapid advances in enzyme engineering and directed evolution. nih.govsemanticscholar.org
Stereoselective Synthesis and Diastereocontrol Strategies
Achieving stereocontrol in the synthesis of this compound is crucial when chiral centers are introduced, particularly at the carbon bearing the methyl group. Asymmetric synthesis aims to produce a single enantiomer, which can have significantly different biological activity compared to its counterpart.
One potential strategy for the stereoselective synthesis of this compound is through an asymmetric Michael addition . This reaction would involve the conjugate addition of a nucleophile to an α,β-unsaturated precursor. For instance, a chiral catalyst could be employed to control the stereoselective addition of a methyl group equivalent to a pyridyl-substituted α,β-unsaturated nitrile. Chiral organocatalysts, such as prolinamide derivatives, have been shown to be effective in catalyzing the asymmetric Michael addition of aldehydes to nitroolefins, which could be adapted for the synthesis of chiral precursors to the target molecule.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For example, a chiral amine could be used to form a chiral enamine, which would then react with an electrophile.
The development of catalytic and stereoselective methods for the conjugate addition of nucleophiles to pyridyl-containing molecules is an active area of research. For instance, chiral Cu(II)-Lewis acid/Brønsted base-catalyzed processes have been developed for the enantio- and diastereoselective conjugate addition of 2-pyridyl alkyl ketones to β-substituted enones. rsc.org While not directly applied to the synthesis of this compound, this methodology highlights the potential for achieving high levels of stereocontrol in related systems.
| Catalyst System | Substrate Scope | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Chiral Cu(II)-Lewis acid / Brønsted base | 2-pyridyl alkyl ketones and β-substituted enones | Not specified | Not specified |
| L-prolinamide derivatives with phenol co-catalysts | Aldehydes and nitroolefins | Good to excellent | High |
| Chiral pyrrolidine-pyridine conjugates | Cyclohexanone and nitrostyrene | High | >95% |
Continuous Flow Chemistry Applications in Scalable Synthesis
Continuous flow chemistry offers several advantages for the scalable synthesis of chemical compounds, including improved safety, better heat and mass transfer, and the potential for automation. This technology is particularly well-suited for the production of pharmaceutical intermediates and fine chemicals.
The synthesis of pyridyl ketones has been successfully demonstrated using continuous flow reactors. For example, a practical method for the rapid synthesis of a 2-pyridyl ketone library in continuous flow has been reported, where 2-lithiopyridine, formed through a Br/Li exchange, reacts with commercially available esters. researchgate.netresearchgate.net This approach allows for the efficient and safe handling of organolithium reagents, which are often pyrophoric. A similar strategy could be envisioned for the synthesis of this compound, potentially involving the reaction of a lithiated pyridine derivative with a suitable electrophile in a continuous flow setup.
The benefits of continuous flow synthesis for the preparation of substituted ketones include:
Rapid reaction times: Reactions can often be completed in seconds or minutes.
Enhanced safety: The small reaction volumes minimize the risks associated with highly reactive or unstable intermediates.
Improved reproducibility and scalability: Precise control over reaction parameters leads to consistent product quality and allows for straightforward scaling of the process. zenodo.org
Integration of multiple steps: Sequential reactions can be performed in a continuous manner, reducing the need for intermediate purification steps. zenodo.org
Non-Conventional Activation Methods (e.g., Microwave, Sonication, Photochemistry)
Non-conventional activation methods can often lead to shorter reaction times, higher yields, and improved selectivity compared to traditional heating methods.
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis. nih.gov The rapid and uniform heating provided by microwaves can significantly accelerate reaction rates. For the synthesis of pyridine derivatives, microwave irradiation has been successfully employed in various reactions, including one-pot multicomponent reactions. nih.govorganic-chemistry.org The synthesis of this compound could potentially be accelerated using microwave heating, particularly in steps involving cyclization or condensation reactions.
Sonication , the use of ultrasound to promote chemical reactions, can enhance reaction rates and improve yields by facilitating mass transport and creating localized high-temperature and high-pressure zones. tandfonline.com Sonochemical methods have been used for the synthesis of various heterocyclic compounds, including pyridine derivatives. tandfonline.comacs.org This technique could be applied to improve the efficiency of synthetic steps leading to this compound.
Photochemistry , which utilizes light to initiate chemical reactions, offers unique opportunities for the synthesis of complex molecules under mild conditions. researchgate.net Photochemical methods have been developed for the synthesis of nitriles from alcohols and for the functionalization of pyridines. nih.govacs.orgresearchgate.net A photochemical approach could potentially be devised for the introduction of the nitrile or the functionalization of the pyridine ring in the synthesis of the target compound.
| Activation Method | Potential Advantages in Synthesis |
| Microwave | Rapid heating, shorter reaction times, higher yields. nih.govorganic-chemistry.org |
| Sonication | Enhanced reaction rates, improved mass transport. tandfonline.comtandfonline.com |
| Photochemistry | Mild reaction conditions, unique reactivity. researchgate.netnih.gov |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic processes. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. tandfonline.com
Solvent-Free and Solvent-Reduced Methodologies
One of the key principles of green chemistry is the reduction or elimination of solvents, which often account for a significant portion of the waste generated in a chemical process. tandfonline.com
Solvent-free reactions can be achieved by conducting reactions in the neat state or by using one of the reactants as the solvent. mdpi.com Microwave-assisted organic synthesis, for example, can often be performed under solvent-free conditions. mdpi.com The development of a solvent-free synthesis of this compound would significantly reduce its environmental impact.
Solvent-reduced methodologies focus on minimizing the amount of solvent used or replacing hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents. ijarsct.co.in The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, is also a promising green alternative. ijarsct.co.in
Atom Economy and Reaction Efficiency Metrics
Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.com Reactions with high atom economy are desirable as they generate less waste. Addition and cycloaddition reactions are examples of atom-economical reactions. Designing a synthetic route to this compound that maximizes atom economy is a key goal of green chemistry.
Other reaction efficiency metrics, such as reaction mass efficiency (RME) and the E-factor (environmental factor) , provide a more comprehensive assessment of the greenness of a process by taking into account the mass of all materials used, including solvents, reagents, and catalysts, in relation to the mass of the desired product.
Waste Minimization and By-product Management
Minimizing waste is a cornerstone of green chemistry. This can be achieved through various strategies, including:
Catalysis: The use of catalysts, especially biocatalysts, can enable reactions to proceed with high selectivity and under mild conditions, reducing the formation of by-products. mdpi.comijarsct.co.in
Process optimization: Careful optimization of reaction conditions, such as temperature, pressure, and stoichiometry, can maximize the yield of the desired product and minimize the formation of impurities.
By-product valorization: Whenever possible, by-products should be converted into valuable products rather than being treated as waste.
In the context of the pharmaceutical industry, where the production of complex molecules can generate significant amounts of waste, the implementation of waste minimization strategies is particularly important. bath.ac.uk For the synthesis of this compound, a life cycle assessment approach can be used to identify and address the main sources of waste throughout the synthetic process.
Reactivity and Transformational Chemistry of 2 Methyl 4 Oxo 4 Pyridin 3 Yl Butanenitrile
Functional Group Interconversions and Derivatization
The distinct reactivity of each functional group—nitrile, ketone, and pyridine (B92270)—enables a variety of interconversions and derivatizations. These transformations are fundamental in modifying the compound's core structure to build more complex molecular frameworks.
The nitrile group (C≡N) is a highly versatile functional handle, capable of undergoing numerous transformations to yield different functionalities. researchgate.net Nucleophilic addition to the carbon-nitrogen triple bond is a common pathway for its conversion. For instance, under basic conditions, the nitrile can react with nucleophiles like amines or alcohols to form amides or other substituted products. smolecule.com
Reduction of the nitrile group can lead to the formation of primary amines. While specific studies on 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile are not detailed, analogous compounds undergo reduction using agents like lithium aluminum hydride or through catalytic hydrogenation. Transfer hydrogenation using Pd/C and triethylammonium (B8662869) formate (B1220265) is a method known to selectively reduce nitriles to amines without affecting ketone or pyridine functionalities in similar structures. smolecule.com
Furthermore, the nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of various nitrogen-containing heterocycles. researchgate.net
A summary of potential nitrile group transformations is presented below:
| Transformation | Reagents/Conditions | Product Functional Group |
| Hydrolysis | Acid or base catalysis | Carboxylic Acid or Amide |
| Reduction | LiAlH4, Catalytic Hydrogenation | Primary Amine |
| Nucleophilic Addition | Amines, Alcohols (basic conditions) | Amides, Imidates |
This table represents general transformations of the nitrile group; specific reaction conditions for this compound may vary.
The ketone carbonyl group is a primary site for nucleophilic attack and reduction. Standard reducing agents can selectively transform the ketone. For example, sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce the ketone to a secondary alcohol, yielding 2-methyl-4-hydroxy-4-(pyridin-3-yl)butanenitrile. smolecule.com
The electrophilic nature of the carbonyl carbon also makes it susceptible to nucleophilic addition reactions. Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl group, leading to the formation of tertiary alcohols after an aqueous workup. These reactions provide a powerful method for creating new carbon-carbon bonds.
Below is a table summarizing key reactions of the ketone carbonyl group:
| Reaction Type | Typical Reagents | Resulting Product |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 2-methyl-4-hydroxy-4-(pyridin-3-yl)butanenitrile |
| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohols |
This table illustrates general reactions involving the ketone carbonyl; specific outcomes depend on the chosen reagents and conditions.
The pyridine ring, being an electron-deficient aromatic system, can undergo a range of modifications. While the nitrogen atom deactivates the ring towards electrophilic aromatic substitution, it facilitates nucleophilic aromatic substitution, particularly with an activating group present.
Modifications can also occur at the nitrogen atom itself. For instance, the lone pair of electrons on the nitrogen can be targeted by alkylating agents or oxidized to form pyridine N-oxides. In a study on a related compound, 2-amino-4-methyl-3-nitropyridine, microbial transformation resulted in oxidation at the heterocyclic nitrogen atom to yield the corresponding N-oxide. researchgate.net
Furthermore, the pyridine moiety can be functionalized using modern cross-coupling techniques. Although 2-pyridyl boronic acids are known for their instability, stable surrogates like N-methyliminodiacetic acid (MIDA) boronates have been developed, allowing for effective cross-coupling reactions to introduce new substituents onto the pyridine ring. nih.gov
Intramolecular and Intermolecular Cyclization Reactions
The strategic placement of the ketone and nitrile functional groups in this compound makes it an excellent precursor for various cyclization reactions, leading to the formation of complex heterocyclic structures.
The reactivity of the nitrile and the activated methylene (B1212753) group alpha to it allows for participation in annulation reactions to construct fused ring systems. Nitriles are widely used in heterocyclic synthesis to create pyridazines, pyridines, and their fused derivatives. nih.gov For example, related β-ketonitriles can undergo intramolecular cyclization, often base-catalyzed, to form substituted aminopyridines or other fused heterocycles. acs.orgnih.govacs.org
In one synthetic approach, the reaction of o-aminonitriles with reagents like carbon disulfide can lead to fused pyrimidinedithiones through intramolecular cyclization. researchgate.net Similarly, reactions with acetic anhydride (B1165640) can yield fused pyrimidine (B1678525) derivatives. researchgate.net These examples highlight the potential of the nitrile and adjacent functionalities to act as key components in building complex, fused heterocyclic systems. researchgate.net
Research on analogous structures, such as (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, demonstrates that reaction conditions can direct divergent annulation pathways, leading to diverse heterocyclic cores like quinolizin-4-ones or indolizines. nih.gov
Intramolecular reductive amination is a powerful strategy for synthesizing saturated nitrogen heterocycles like pyrrolidines and piperidines. This process typically involves the reduction of both the ketone and nitrile functionalities, followed by an intramolecular cyclization of the resulting amino alcohol.
The reduction of the ketone to a hydroxyl group and the nitrile to an amino group generates a γ-amino alcohol intermediate. This intermediate can then undergo intramolecular cyclization to form a substituted pyrrolidine (B122466). The reduction of similar pyrrolidones with lithium aluminum hydride is a known method to produce the corresponding pyrrolidines. researchgate.net Tandem reactions, such as the aza-Prins–Ritter sequence, have been developed for the synthesis of pyrrolidine and piperidine (B6355638) derivatives from precursors containing nitrile groups, demonstrating the utility of the nitrile in such cyclizations. researchgate.netrsc.org
Role in the Construction of Quinolizidine (B1214090) and Indolizidine Scaffolds
While specific studies detailing the use of this compound in the synthesis of quinolizidine and indolizidine scaffolds are not prominently documented, the utility of similar pyridyl-containing ketonitriles is well-established. For instance, the closely related compound, (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, has been shown to be a versatile building block for these nitrogen-fused heterocycles through divergent annulation reactions. nih.gov
The general strategy involves the reaction of the pyridyl-containing precursor with a suitable partner, such as methyl nitroacetate (B1208598), where the reaction conditions can be tuned to selectively favor the formation of either the quinolizidine or indolizine (B1195054) core. nih.gov In a typical reaction pathway leading to indolizines, a Michael addition of a nucleophile to the butenenitrile system initiates a cascade of cyclization and elimination steps. nih.gov For quinolizine formation, different conditions promote an alternative cyclization pathway involving the pyridine nitrogen.
The reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate can be directed to yield different heterocyclic products based on the chosen conditions. For example, using certain bases and solvents can promote the formation of 2-acyl-4H-quinolizin-4-ones, while switching to other conditions, such as using a different solvent and heating method like microwave irradiation, can yield substituted indolizines. nih.gov This condition-dependent divergence highlights the synthetic potential of this class of compounds.
Below is a table summarizing the synthesis of various quinolizin-4-one (B12971734) derivatives from a pyridin-2-yl analog, demonstrating the functional group tolerance of such reactions.
| Product Number | Aryl Group Substituent (R) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4b | 4-Methyl | 82 | 147.8–148.2 |
| 4c | 4-Methoxy | 88 | 218.9–219.5 |
| 4g | 4-Fluoro | 66 | 236.0–236.8 |
| 4h | 2-Fluoro | 62 | 216.5–217.4 |
| 4i | 3-Chloro | 77 | 194.2–194.9 |
Data derived from the synthesis of 2-Acyl-4H-quinolizine-1-carbonitriles from a related pyridin-2-yl precursor. nih.gov
Mechanistic Studies of Key Transformation Pathways
Detailed Reaction Mechanism Elucidation using Kinetic Isotope Effects and Hammett Plots
Kinetic Isotope Effect (KIE): The KIE is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced with one of its isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org For transformations involving this compound, a KIE study could be designed to probe potential proton transfer or C-H bond cleavage steps. For instance, if a base-catalyzed cyclization involves the deprotonation at the C-2 methyl group in the rate-determining step, replacing the hydrogens on this methyl group with deuterium (B1214612) would be expected to result in a significant primary KIE (kH/kD > 1), thus slowing the reaction. princeton.edu
Hammett Plots: The Hammett equation is another cornerstone of physical organic chemistry used to investigate reaction mechanisms. It relates the reaction rates and equilibrium constants for a series of reactions involving substituted aromatic rings to the electronic properties of those substituents. By plotting the logarithm of the reaction rate constant (k) against a substituent constant (σ), a linear relationship is often observed. The slope of this line, known as the reaction constant (ρ, rho), provides insight into the charge development at the reaction center in the transition state. rsc.org
For this compound, a Hammett study could be conducted by synthesizing a series of derivatives with electron-donating and electron-withdrawing substituents on the pyridine ring. Analyzing the rates of a key transformation (e.g., cyclization) would yield a Hammett plot. A positive ρ value would indicate the buildup of negative charge (or loss of positive charge) in the transition state at or near the pyridine ring, while a negative ρ value would suggest the buildup of positive charge. rsc.org
Stereochemical Outcomes and Asymmetric Induction in Reactions
The C-2 position of this compound is a stereocenter. Therefore, any reaction involving this center or the creation of new stereocenters must consider the stereochemical outcome. In reactions where this compound is used as a prochiral starting material or in transformations that generate new chiral centers, the goal is often to control the stereochemistry to produce a single enantiomer or diastereomer.
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. This is typically achieved by using a chiral catalyst, a chiral auxiliary, or a chiral reagent. For example, an asymmetric reduction of the ketone in this compound could be performed using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) to produce a specific enantiomer of the corresponding alcohol. Similarly, in a potential cyclization reaction, a chiral catalyst could be employed to guide the formation of a specific stereoisomer of the resulting heterocyclic product.
Catalytic Cycle Analysis in Catalyzed Transformations
Many modern synthetic transformations rely on catalysts to proceed efficiently. Understanding the catalytic cycle is crucial for optimizing reaction conditions and developing new catalysts. A catalytic cycle is a multistep reaction mechanism that shows the regeneration of the catalyst after each turn of the cycle.
If a catalyzed transformation of this compound were to be developed (e.g., a palladium-catalyzed cross-coupling or a ruthenium-catalyzed hydrogenation), a full analysis of the catalytic cycle would be necessary. This would involve identifying the key steps, such as:
Oxidative Addition: Where the metal catalyst inserts into a bond of the substrate.
Ligand Exchange: Where ligands on the metal center are swapped.
Transmetalation: In cross-coupling, the transfer of an organic group from one metal to another.
Migratory Insertion: The insertion of one ligand into a metal-ligand bond.
Reductive Elimination: The final step where the product is formed and the catalyst is regenerated in its initial oxidation state.
Each step would be investigated using a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling to build a complete picture of the reaction mechanism.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For a molecule like 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile, a suite of advanced NMR experiments would be employed for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to understand its spatial arrangement.
Two-dimensional (2D) NMR experiments are crucial for mapping the intricate network of correlations between different nuclei within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would be instrumental in tracing the connectivity within the butanenitrile backbone and identifying the coupling patterns of the protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying the connectivity between different functional groups. For instance, HMBC would show correlations between the protons on the pyridine ring and the carbonyl carbon, and between the methyl protons and the nitrile carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is critical for understanding the three-dimensional structure and preferred conformation of the molecule. For example, NOESY could reveal through-space interactions between the protons of the methyl group and the pyridine ring.
A hypothetical data table of expected 2D-NMR correlations is presented below:
| Proton (¹H) Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |
| Pyridine H | Other Pyridine H's | Corresponding Pyridine C | Carbonyl C, Other Pyridine C's | Protons on butanenitrile chain |
| CH | CH₂, CH₃ | CH | Carbonyl C, Nitrile C, CH₂, CH₃ | CH₂, CH₃, Pyridine H's |
| CH₂ | CH | CH₂ | Carbonyl C, CH, Nitrile C | CH, CH₃, Pyridine H's |
| CH₃ | CH | CH₃ | CH, Nitrile C, CH₂ | CH, CH₂ |
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid, crystalline forms. researchgate.net For this compound, ssNMR could be used to investigate the existence of different crystalline forms, or polymorphs. Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in the local environment of the nuclei in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Dynamic NMR (DNMR) techniques are used to study the rates of conformational changes in molecules. The rotatable bonds in the butanenitrile chain of this compound may allow for different conformations to exist in equilibrium. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers and rates of these conformational exchanges.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm the molecular formula C₁₀H₁₀N₂O.
Table of Expected HRMS Data:
| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |
| C₁₀H₁₀N₂O | 174.0793 | (Hypothetical value) |
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups such as the nitrile group, the methyl group, and fragmentation of the pyridine ring and the butanenitrile chain. Analysis of these fragments would provide strong evidence for the proposed structure.
Table of Expected MS/MS Fragmentation:
| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Plausible Neutral Loss |
| 175.0866 ([M+H]⁺) | Variable | (Hypothetical values) | CO, HCN, CH₃, C₅H₄N |
Electrospray Ionization (ESI) and Electron Impact (EI) Ionization Modes
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, providing insights into its molecular structure.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly well-suited for this molecule. In positive ion mode, the pyridine nitrogen would likely be protonated, leading to the observation of the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton.
Electron Impact (EI) Ionization: EI is a higher-energy ionization method that results in more extensive fragmentation. The resulting mass spectrum would be expected to show a molecular ion peak (M⁺), albeit potentially of low intensity due to instability. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl group and the pyridine ring.
Expected Fragmentation Data:
| Ionization Mode | Expected Ion | m/z (approx.) | Likely Fragmentation Pathway |
| ESI (+) | [M+H]⁺ | 175.08 | Protonation of the pyridine nitrogen |
| EI | M⁺ | 174.08 | Molecular ion |
| EI | [M-CH₃]⁺ | 159.06 | Loss of the methyl group |
| EI | [C₅H₄NCO]⁺ | 106.04 | Cleavage at the carbonyl group, yielding the pyridinoyl cation |
| EI | [C₅H₄N]⁺ | 78.03 | Pyridine cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups through their characteristic absorption bands. The nitrile group (C≡N) would exhibit a sharp, medium-intensity band. The carbonyl group (C=O) of the ketone would show a strong, sharp absorption. The pyridine ring would be identified by a series of characteristic C=C and C=N stretching vibrations, as well as C-H stretching and bending modes.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile and the aromatic pyridine ring vibrations are expected to be strong Raman scatterers.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Nitrile (C≡N) | Stretching | 2260-2240 | 2260-2240 |
| Ketone (C=O) | Stretching | 1730-1710 | 1730-1710 |
| Pyridine Ring | C=C, C=N Stretching | 1600-1430 | 1600-1430 |
| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 | 3000-2850 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including absolute stereochemistry and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) Studies
For a definitive structural elucidation, single-crystal X-ray diffraction (SCXRD) is the gold standard. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule. Furthermore, as the compound contains a stereocenter, SCXRD on a suitable crystal could determine the absolute stereochemistry. It would also reveal details of the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a valuable tool for the analysis of polycrystalline materials. A PXRD pattern serves as a fingerprint for a specific crystalline phase of the compound. This technique is crucial for identifying the bulk material, assessing its purity in terms of crystalline phases, and monitoring for polymorphism (the existence of multiple crystal forms).
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the compound and for its isolation. A reversed-phase HPLC method would likely be developed.
Method Development: The development of an HPLC method would involve optimizing several parameters to achieve good separation of the target compound from any impurities. This would include selecting an appropriate stationary phase (e.g., C18), and optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column temperature. Detection would likely be performed using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance.
Method Validation: A validated HPLC method would demonstrate its suitability for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: A proportional relationship between the detector response and the concentration of the analyte over a given range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the identification and quantification of volatile by-products that may arise during the synthesis of this compound. The manufacturing process of active pharmaceutical ingredients (APIs) and their intermediates can generate impurities stemming from side reactions, degradation of starting materials or products, or residual solvents. Given the potential toxicity and impact on product purity, rigorous monitoring of these volatile organic impurities is a critical aspect of quality control.
Headspace GC-MS is a particularly effective method for this purpose, as it allows for the analysis of volatile compounds in a solid or liquid matrix without complex sample preparation. In this technique, a sample of this compound is placed in a sealed vial and heated, allowing volatile by-products to partition into the headspace gas. A portion of this gas is then injected into the GC-MS system for separation and analysis.
The gas chromatograph separates the individual volatile components based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted components and detects the resulting ions, providing a unique mass spectrum for each compound that acts as a chemical fingerprint, enabling its identification.
Detailed Research Findings:
In a hypothetical analysis of a production batch of this compound, headspace GC-MS could be employed to identify potential volatile by-products. The following table illustrates plausible findings, with by-products identified based on common synthetic routes and potential side reactions.
Interactive Data Table: Hypothetical Volatile By-products in the Synthesis of this compound Identified by GC-MS
| Retention Time (min) | Identified By-product | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Potential Origin |
| 3.45 | Pyridine | C5H5N | 79.10 | 79, 52 | Residual starting material or degradation product. |
| 5.21 | 3-Acetylpyridine | C7H7NO | 121.14 | 121, 106, 78, 51 | By-product from the synthesis of a key intermediate. |
| 7.89 | Acetonitrile | C2H3N | 41.05 | 41, 40, 39 | Residual solvent or reactant. |
| 10.12 | 2-Butanone | C4H8O | 72.11 | 72, 43, 29 | Residual solvent. |
Chiral Chromatography for Enantiomeric Purity Determination
The presence of a chiral center at the second carbon atom of the butanenitrile chain in this compound means that it can exist as a pair of enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the determination of enantiomeric purity is a crucial step in the characterization of this compound, particularly in a pharmaceutical context. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for separating and quantifying enantiomers.
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and individual quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and broadly applicable for the separation of a wide range of chiral compounds, including those containing pyridine moieties and nitrile groups.
The choice of mobile phase is also critical for achieving optimal enantioseparation. Normal-phase (using non-polar solvents like hexane (B92381) and an alcohol modifier), polar organic (using solvents like acetonitrile or methanol (B129727) with additives), and reversed-phase (using aqueous-organic mobile phases) methods can all be employed, with the selection depending on the specific properties of the analyte and the CSP.
Detailed Research Findings:
The following interactive data table presents a hypothetical chiral HPLC method for the determination of the enantiomeric purity of this compound, based on established principles for similar molecules.
Interactive Data Table: Hypothetical Chiral HPLC Method for Enantiomeric Purity of this compound
| Parameter | Condition |
| Chromatographic Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 15.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (% ee) | Calculated as [(Peak Area₁ - Peak Area₂) / (Peak Area₁ + Peak Area₂)] x 100 |
This hypothetical method would allow for the baseline separation of the R- and S-enantiomers, enabling the accurate determination of the enantiomeric excess of a given sample. Such a method would be invaluable for ensuring the stereochemical integrity of this compound for its intended applications.
Computational and Theoretical Chemistry Studies on 2 Methyl 4 Oxo 4 Pyridin 3 Yl Butanenitrile
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. For 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile, these methods would provide insights into its stability, reactivity, and electronic distribution.
Density Functional Theory (DFT) Studies of Conformation and Reactivity
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Different conformers, arising from the rotation around single bonds, would be explored to identify the global minimum energy structure.
Reactivity descriptors, such as Fukui functions and local softness, could be calculated to predict the most likely sites for nucleophilic and electrophilic attack. This would help in understanding how the molecule might interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: This table is for illustrative purposes only, as no published data is available.)
| Property | Calculated Value |
| Ground State Energy (Hartree) | [Data Not Available] |
| Dipole Moment (Debye) | [Data Not Available] |
| Rotational Constants (GHz) | [Data Not Available] |
Ab Initio Methods for Electronic Energy and Geometries
Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data in their fundamental formulation. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide a hierarchy of accuracy for calculating the electronic energy and optimized geometry of this compound. Comparing results from different levels of theory would be crucial for assessing the reliability of the computational predictions.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution of the molecule. This map would highlight regions of positive and negative electrostatic potential, indicating areas prone to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be essential for understanding the molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can explore the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. This would be particularly useful for understanding the flexibility of the butanenitrile chain and the orientation of the pyridin-3-yl group.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, the following would be of interest:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would be performed. These predicted shifts, when compared to experimental spectra, are invaluable for confirming the molecular structure and assigning specific signals to individual atoms.
Vibrational Frequencies: The infrared (IR) and Raman spectra would be computationally predicted by calculating the vibrational frequencies. This would help in identifying the characteristic vibrational modes associated with its functional groups, such as the C=O stretch of the ketone, the C≡N stretch of the nitrile, and the vibrations of the pyridine (B92270) ring.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only, as no published data is available.)
| Vibrational Mode | Predicted Frequency (cm-1) |
| C≡N Stretch | [Data Not Available] |
| C=O Stretch | [Data Not Available] |
| Pyridine Ring Breathing | [Data Not Available] |
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For this compound, computational studies could elucidate the pathways of reactions it might undergo, such as reduction of the ketone or nucleophilic addition to the nitrile. By locating the transition state structures and calculating the activation energies, the feasibility and kinetics of different reaction pathways could be determined. This would provide a detailed, atomistic understanding of its chemical transformations.
Intrinsic Reaction Coordinate (IRC) Calculations
No published studies containing data on the intrinsic reaction coordinate (IRC) calculations for reactions involving this compound were found. This type of analysis is essential for confirming the transition states of chemical reactions and understanding the precise pathway from reactants to products.
Energy Barrier Determination and Rate Constant Prediction
There is currently no available research that details the determination of energy barriers or the prediction of rate constants for reactions involving this compound. Such data would be critical for evaluating the kinetic stability and reactivity of the compound under various conditions.
Intermolecular Interactions and Crystal Lattice Energy Analysis
A search for studies on the intermolecular interactions and crystal lattice energy of this compound yielded no specific results. This information is key to understanding the compound's solid-state structure and its physical properties.
Role of 2 Methyl 4 Oxo 4 Pyridin 3 Yl Butanenitrile As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
The strategic placement of a γ-keto and a nitrile group, in conjunction with the inherent reactivity of the pyridine (B92270) nucleus, positions 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile as an ideal starting point for the synthesis of various heterocyclic systems. The carbonyl and nitrile functionalities can participate in a multitude of classical and modern cyclization and condensation reactions, leading to the formation of new ring systems.
Pathways to Substituted Pyridine Derivatives
While the parent molecule already contains a pyridine ring, its core structure can be utilized to construct more complex substituted pyridine derivatives. The reactive methylene (B1212753) group alpha to the nitrile and the carbonyl group can participate in various condensation reactions. For instance, in reactions reminiscent of the Guareschi-Thorpe condensation, this compound could react with α,β-unsaturated ketones or other suitable precursors to form highly substituted pyridones. nih.govrsc.orgresearchgate.net
One potential pathway involves the reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base. This could lead to the formation of highly functionalized bipyridine or related structures through a series of condensation and cyclization steps. mdpi.comresearchgate.netekb.eg The general principle of such reactions often involves an initial Knoevenagel condensation followed by an intramolecular cyclization and subsequent aromatization.
Furthermore, the ketone functionality can be a handle for modifications leading to pyridine ring annulation. For example, a Hantzsch-like pyridine synthesis could be envisioned where the keto-nitrile acts as the β-ketoester equivalent, reacting with an aldehyde and a nitrogen source to construct a new dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.orgyoutube.com
| Reaction Type | Potential Reactants | Resulting Pyridine Scaffold |
| Guareschi-Thorpe type | α,β-Unsaturated ketones | Highly substituted pyridones |
| Knoevenagel Condensation | Malononitrile, Ethyl cyanoacetate | Functionalized bipyridines |
| Hantzsch-like Synthesis | Aldehydes, Ammonia source | Substituted dihydropyridines/pyridines |
Construction of Pyrido-Fused Polycycles
The development of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these rigid scaffolds often exhibit high binding affinity to biological targets. This compound is a promising precursor for the synthesis of pyrido-fused polycycles.
A key strategy involves the Gewald reaction, a multicomponent reaction that typically employs a ketone, an active methylene nitrile, and elemental sulfur to construct a 2-aminothiophene ring. umich.edumdpi.com By utilizing the ketone functionality of this compound and an appropriate active methylene compound, a thieno[2,3-b]pyridine (B153569) scaffold can be assembled. nih.govnih.govekb.egresearchgate.netresearchgate.net This approach offers a convergent and efficient route to these important heterocyclic systems.
Moreover, intramolecular cyclization strategies can be employed. For instance, reduction of the ketone to a hydroxyl group, followed by activation and nucleophilic attack by the nitrile nitrogen (after tautomerization or reduction), could lead to the formation of fused dihydropyridine or related structures. The Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of dinitriles, provides a conceptual basis for such transformations, although in this case, a mixed keto-nitrile system is present. researchgate.net
| Fused Ring System | Synthetic Approach | Key Intermediates/Reaction |
| Thieno[2,3-b]pyridine | Gewald Reaction | Reaction with active methylene nitrile and sulfur |
| Dihydropyrido-fused systems | Intramolecular Cyclization | Reduction of ketone, activation, and cyclization |
Role in Spiro and Bridged Ring Systems
Spirocyclic and bridged ring systems are of growing interest in drug discovery due to their three-dimensional nature, which can lead to improved pharmacological properties. The bifunctional nature of this compound provides opportunities for its incorporation into such complex architectures.
For the synthesis of spirocyclic compounds, the ketone functionality can serve as a key reaction site. For example, a multi-step sequence could involve the reaction of the ketone with a bifunctional reagent to construct a new ring spiro-fused at the carbon of the original carbonyl group.
Development of Novel Chemical Libraries for Screening Initiatives
The generation of diverse chemical libraries is essential for high-throughput screening and the discovery of new lead compounds in drug development. This compound is an excellent scaffold for the creation of such libraries due to its multiple points for diversification.
The ketone can be derivatized through a wide range of reactions, including reductive amination, Wittig olefination, and the formation of various heterocyclic rings such as pyrazoles and isoxazoles. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, each of which can be further functionalized. The pyridine ring itself can undergo N-alkylation or substitution reactions, further increasing the structural diversity of the resulting library.
A combinatorial approach, where different building blocks are systematically reacted with the functional groups of the core scaffold, can rapidly generate a large number of distinct compounds. For example, a library of amides can be created by hydrolyzing the nitrile to a carboxylic acid and then coupling it with a diverse set of amines. Similarly, a library of substituted amines can be generated through reductive amination of the ketone with various primary and secondary amines.
| Functional Group | Reaction Type | Resulting Moiety | Potential for Diversification |
| Ketone | Reductive Amination | Amine | Diverse amines |
| Ketone | Wittig Reaction | Alkene | Various substituted alkenes |
| Nitrile | Hydrolysis | Carboxylic Acid/Amide | Diverse amides and esters |
| Nitrile | Reduction | Amine | Diverse amides and sulfonamides |
| Pyridine | N-alkylation | Pyridinium salt | Various alkyl and aryl groups |
Strategies for Diversity-Oriented Synthesis (DOS) Utilizing this Scaffold
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex molecules, often inspired by natural products, to explore novel areas of chemical space. researchgate.net The unique topology of this compound makes it a suitable starting point for DOS strategies.
A branching synthesis approach can be employed, where the initial scaffold is subjected to a series of reactions that introduce different functional groups and stereocenters, leading to a cascade of diverse molecular skeletons. wikipedia.orgnih.govnih.gov For example, an initial reaction at the ketone could be followed by a cyclization involving the nitrile, while a different set of reactions could target the pyridine ring first, leading to fundamentally different molecular frameworks.
The inherent reactivity of the γ-ketonitrile moiety can be exploited to generate skeletal diversity. For instance, depending on the reaction conditions and the nature of the co-reactants, the molecule could be guided towards the formation of fused, spirocyclic, or bridged ring systems from a common precursor. This approach, where a single substrate can be converted into multiple, distinct scaffolds, is a hallmark of efficient DOS strategies. organic-chemistry.org
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
Table 1: Hypothetical AI/ML Predictions for Transformations of 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile This table illustrates the potential output of a predictive AI model for various reactions.
| Reaction Type | Target Moiety | Predicted Reagent/Catalyst | Predicted Yield (%) | Predicted Optimal Temperature (°C) |
|---|---|---|---|---|
| Ketone Reduction | Ketone (C=O) | Sodium Borohydride (B1222165) | 92 | 25 |
| Nitrile Hydrolysis | Nitrile (C≡N) | Aqueous HCl | 85 | 100 |
| Pyridine (B92270) N-Oxidation | Pyridine Nitrogen | m-CPBA | 78 | 0 |
| Palladium-Catalyzed C-H Arylation | Pyridine Ring (C4-position) | Pd(OAc)₂, P(o-tol)₃, Aryl-Br | 65 | 110 |
Exploration of Novel Catalytic Systems for its Transformations
The functional group array of this compound—a ketone, a nitrile, and a pyridine ring—offers multiple handles for catalytic transformations. Future research will undoubtedly focus on discovering and developing novel catalytic systems that can effect these transformations with higher efficiency, selectivity, and sustainability.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a promising avenue for the functionalization of the pyridine ring. acs.org Research could explore the late-stage introduction of various substituents onto the pyridine scaffold, leveraging catalysts that can selectively activate specific C-H bonds. acs.org Beyond palladium, catalysts based on other transition metals like nickel, copper, or rhodium could unlock new reactivity patterns.
Furthermore, the principles of green chemistry encourage the exploration of more sustainable catalytic options. nih.gov This includes the development of catalysts based on earth-abundant metals, the use of heterogeneous catalysts for simplified purification, and the investigation of organocatalysis to avoid metal contamination altogether. bhu.ac.in Biocatalysis, using enzymes to perform selective reductions of the ketone or hydrolysis of the nitrile under mild, aqueous conditions, represents another exciting frontier.
Table 2: Potential Novel Catalytic Systems for Key Transformations
| Transformation | Catalytic System Type | Potential Catalyst Example | Anticipated Advantage |
|---|---|---|---|
| Asymmetric Ketone Reduction | Biocatalysis | Ketoreductase (KRED) Enzyme | High enantioselectivity, mild conditions |
| Pyridine C-H Functionalization | Transition Metal Catalysis | Iridium-based photocatalyst | Novel reactivity, use of light energy |
| Nitrile Hydration to Amide | Heterogeneous Catalysis | Manganese oxide-based catalyst | Catalyst reusability, waste reduction |
| Reductive Amination of Ketone | Organocatalysis | Chiral phosphoric acid | Metal-free synthesis, high stereocontrol |
Advanced In Situ Spectroscopic Monitoring of Reactions
A deep understanding of reaction kinetics, mechanisms, and the role of transient intermediates is crucial for process optimization and scale-up. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide a real-time window into the reacting mixture, allowing for the continuous monitoring of reactant consumption, product formation, and intermediate species. mt.comnih.gov
For this compound, the distinct vibrational frequencies of the ketone (C=O stretch) and nitrile (C≡N stretch) functional groups make them ideal probes for in situ monitoring. youtube.com For example, during the reduction of the ketone to an alcohol, the disappearance of the strong C=O stretching band and the appearance of a broad O-H stretching band can be tracked in real-time. This data allows for precise determination of reaction endpoints, identification of induction periods or catalyst deactivation, and the construction of detailed kinetic profiles. nih.gov Combining these spectroscopic methods with reaction calorimetry can provide a comprehensive safety and kinetic understanding of the process. mt.com
Table 3: Characteristic Vibrational Frequencies for In Situ Monitoring
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
|---|---|---|---|
| Ketone | C=O Stretch | 1680 - 1710 | Monitors ketone reduction or addition reactions |
| Nitrile | C≡N Stretch | 2240 - 2260 | Tracks nitrile hydrolysis, reduction, or addition |
| Alcohol (Product) | O-H Stretch | 3200 - 3600 (broad) | Confirms formation from ketone reduction |
| Pyridine Ring | C=C/C=N Stretch | 1550 - 1610 | Monitors reactions involving the aromatic ring |
Development of Robust and Sustainable Synthetic Platforms
Modern chemical manufacturing places a strong emphasis on the development of sustainable and "green" synthetic processes. Future research on the synthesis of this compound will focus on creating platforms that are not only high-yielding and robust but also environmentally benign. nih.govresearchgate.net
Key areas of investigation will include the replacement of hazardous reagents and solvents with greener alternatives. nih.gov This could involve exploring syntheses in bio-based solvents, water, or even under solvent-free conditions. Energy efficiency can be improved by employing methods like microwave-assisted or ultrasonic synthesis, which can often reduce reaction times and increase yields. nih.gov
A significant leap forward would be the development of a continuous flow synthesis process. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety (small reaction volumes), superior heat and mass transfer, and the potential for straightforward automation and scale-up. A continuous platform for producing this compound would allow for tighter control over reaction parameters, leading to improved consistency and purity. smolecule.com
Table 4: Comparison of Hypothetical Batch vs. Continuous Flow Synthesis
| Parameter | Traditional Batch Process | Proposed Continuous Flow Process |
|---|---|---|
| Solvent | Chlorinated or polar aprotic (e.g., DCM, DMF) | Greener solvent (e.g., 2-MeTHF, Anisole) |
| Energy Input | Conventional heating (oil bath) | Precise, rapid heating (e.g., microwave or direct) |
| Safety Profile | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volumes |
| Process Control | Less precise, potential for hotspots | Excellent control over temperature, pressure, time |
| Work-up | Liquid-liquid extraction, column chromatography | In-line purification (e.g., solid-phase scavenger) |
Investigation of Solid-State Reactivity and Cocrystallization Principles
The physical properties of a chemical compound in its solid state are critically important, especially for applications in pharmaceuticals and materials science. Future research should include a thorough investigation of the solid-state characteristics of this compound. This involves studying its crystallography, identifying potential polymorphs (different crystal forms of the same compound), and understanding their relative stabilities. researchgate.net Polymorphism can significantly impact key properties like solubility, melting point, and stability.
A particularly innovative research direction is the exploration of cocrystallization. By crystallizing this compound with a second, benign molecule (a "coformer"), it is possible to create novel crystalline solids with tailored physicochemical properties. For instance, cocrystallization could be used to enhance the compound's solubility, improve its thermal stability, or modify its mechanical properties. The pyridine nitrogen and the ketone oxygen in the target molecule are potential hydrogen bond acceptors, making them excellent candidates for forming stable cocrystals with hydrogen bond-donating coformers.
Table 5: Potential Coformers and Desired Property Modifications
| Coformer Class | Example Coformer | Target Property Improvement | Intermolecular Interaction |
|---|---|---|---|
| Dicarboxylic Acids | Adipic Acid | Enhanced Solubility / Dissolution Rate | Hydrogen bond (Pyridine-N···HOOC) |
| Hydroxybenzoic Acids | 4-Hydroxybenzoic Acid | Improved Thermal Stability | Hydrogen bond (Ketone-O···HO-Ar) |
| Amides | Isonicotinamide | Control of Crystal Habit/Morphology | Hydrogen bond, π-π stacking |
| Phenols | Resorcinol | Creation of a stable, non-hygroscopic form | Hydrogen bond (Ketone-O···HO-Ar) |
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm structural integrity, with pyridine protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm) .
- IR spectroscopy : A sharp peak near 2240 cm confirms the nitrile group .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., CHNO).
Advanced
Discrepancies in spectroscopic data may arise from tautomerism or impurities. Cross-validation using X-ray crystallography (for solid-state structure) and HPLC-MS (for purity ≥95%) is recommended .
What are the primary applications of this compound in medicinal chemistry and materials science?
Q. Basic
- Medicinal chemistry : Serves as an intermediate for pyrido-pyrimidine derivatives targeting enzyme inhibition (e.g., kinase inhibitors) .
- Materials science : The nitrile and carbonyl groups enable coordination with metals for optoelectronic materials .
Advanced
In drug discovery, derivatives exhibit enhanced bioactivity when the nitrile group is replaced with amides or thioesters, as demonstrated in SAR studies .
How should researchers handle stability challenges and storage conditions for this compound?
Q. Basic
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the nitrile group .
- Handling : Use desiccants in storage environments to avoid moisture-induced degradation .
What strategies are effective in resolving contradictions between computational predictions and experimental data for derivatives?
Q. Advanced
- Density Functional Theory (DFT) : Recalculate molecular orbitals and electrostatic potentials to validate reactivity predictions.
- Experimental validation : Use kinetic studies (e.g., variable-temperature NMR) to probe reaction intermediates .
How does the nitrile group influence the compound’s reactivity in further functionalization?
Advanced
The nitrile group undergoes:
- Nucleophilic additions : With Grignard reagents to form ketones.
- Reductions : Catalytic hydrogenation yields primary amines, useful in peptide-mimetic drug design .
- Cyclizations : With hydrazines to form pyrazole rings, enhancing bioactivity .
What in vitro assays are suitable for evaluating the compound’s biological activity?
Q. Advanced
- Enzyme inhibition assays : Use fluorescence-based kits (e.g., NADPH depletion for oxidoreductases).
- Cellular uptake studies : Radiolabeled derivatives (e.g., C-tagged) track intracellular distribution .
How can researchers mitigate hazards associated with handling this compound?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- PPE : Wear nitrile gloves and safety goggles during synthesis .
What computational tools are recommended for modeling interactions between this compound and biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Predict binding modes to enzymes like kinases.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
